molecular formula C12H11ClO5 B12459733 3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

3-[5-Chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

Cat. No.: B12459733
M. Wt: 270.66 g/mol
InChI Key: SIBKFZCTOHMCTD-UHFFFAOYSA-N
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Description

(2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is an organic compound with a complex structure It features a phenyl ring substituted with a chlorine atom and a methoxy-oxoethoxy group, connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid typically involves multiple steps. One common method starts with the chlorination of a phenyl ring, followed by the introduction of the methoxy-oxoethoxy group through an esterification reaction. The final step involves the formation of the prop-2-enoic acid moiety via a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as amines or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Caffeine: An alkaloid with a purine structure.

    Carboxymethyl chitosan: A biocompatible hydrogel used in biomedical research.

Uniqueness

(2E)-3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a methoxy-oxoethoxy group and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H11ClO5

Molecular Weight

270.66 g/mol

IUPAC Name

3-[5-chloro-2-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C12H11ClO5/c1-17-12(16)7-18-10-4-3-9(13)6-8(10)2-5-11(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

SIBKFZCTOHMCTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)C=CC(=O)O

Origin of Product

United States

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